Edaglitazone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Sodium (active moiety of).

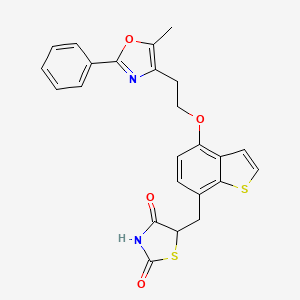

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXAFNSRADSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870240 | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-83-7, 892128-35-7, 892128-36-8 | |

| Record name | Edaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Edaglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of drugs. Developed for the potential treatment of type 2 diabetes mellitus, its mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug development and research.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop safer and more effective insulin-sensitizing agents for the management of type 2 diabetes. The thiazolidinedione class, which includes drugs like rosiglitazone and pioglitazone, emerged from research focused on identifying compounds that could improve insulin sensitivity in peripheral tissues.[1][2] The core pharmacophore of these molecules is the thiazolidine-2,4-dione head group, which is essential for binding to and activating PPARγ.

The development of this compound likely involved a lead optimization process aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[3][4] The chemical structure of this compound, 5-((4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione, features a unique side chain that differentiates it from other glitazones. This structural modification is critical for its specific interaction with the PPARγ ligand-binding domain.[5]

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Synthesis of the Aldehyde Intermediate (4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophene-7-carbaldehyde)

This key intermediate would likely be synthesized in a multi-step process, beginning with the appropriate benzothiophene and oxazole precursors. The synthesis would involve coupling these two heterocyclic systems via an ethoxy linker.

Step 2: Knoevenagel Condensation

-

Reaction Setup: To a solution of the aldehyde intermediate from Step 1 in a suitable solvent (e.g., ethanol, toluene, or a mixture) is added an equimolar amount of thiazolidine-2,4-dione.

-

Catalyst: A catalytic amount of a weak base, such as piperidine or pyridine, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-24 hours) with continuous monitoring by thin-layer chromatography (TLC). A Dean-Stark apparatus may be used to remove water formed during the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, 5-((4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure intermediate.

Step 3: Reduction of the Benzylidene Intermediate

-

Reaction Setup: The purified product from Step 2 is dissolved in a suitable solvent mixture, such as THF/DMF/water.

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) in the presence of a cobalt catalyst (e.g., cobalt(II) chloride) and a ligand (e.g., dimethylglyoxime), is added portion-wise to the solution at a controlled temperature (e.g., 10-15°C). Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.

-

Reaction Conditions: The reaction is stirred at a controlled temperature for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize any excess reducing agent. The mixture is then diluted with water to precipitate the crude this compound. The solid is collected by filtration, washed with water, and dried.

-

Final Purification: The crude this compound is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the final product with high purity (≥98%).

Mechanism of Action: PPARγ Activation

This compound functions as a potent and selective agonist of PPARγ. PPARγ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway of PPARγ Activation

The activation of PPARγ by this compound initiates a cascade of events leading to the modulation of gene expression involved in glucose and lipid metabolism, and inflammation.

Caption: PPARγ Signaling Pathway Activated by this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Receptor | Value | Assay Method | Reference |

| EC50 | PPARγ | 35.6 nM | Cofactor Recruitment | |

| EC50 | PPARα | 1053 nM | Cofactor Recruitment |

This data highlights the high potency and selectivity of this compound for PPARγ over PPARα.

Experimental Protocols for Biological Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a test compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

Protocol:

-

Reagents:

-

GST-tagged PPARγ-LBD

-

Europium-labeled anti-GST antibody (Donor)

-

Biotinylated coactivator peptide (e.g., from PGC-1α)

-

Streptavidin-Allophycocyanin (APC) (Acceptor)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add GST-PPARγ-LBD, the europium-labeled anti-GST antibody, and the biotinylated coactivator peptide. c. Add the diluted this compound or vehicle control to the wells. d. Incubate at room temperature for 1-2 hours. e. Add streptavidin-APC to each well. f. Incubate for an additional 1-2 hours at room temperature, protected from light. g. Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: TR-FRET Coactivator Recruitment Assay Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARγ in response to a ligand.

Protocol:

-

Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate growth medium. b. Co-transfect the cells with an expression vector for full-length PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid expressing Renilla luciferase can be included for normalization.

-

Treatment: a. After transfection (typically 24 hours), treat the cells with serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis and Luciferase Assay: a. Lyse the cells using a suitable lysis buffer. b. Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to determine the EC50 value.

Caption: Luciferase Reporter Gene Assay Workflow.

Preclinical and Clinical Development

Pharmacokinetics (ADME)

Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While specific ADME data for this compound is not extensively published, studies with other thiazolidinediones provide insights into the expected properties of this class of compounds. Generally, TZDs are well-absorbed orally and are metabolized in the liver.

In Vivo Efficacy

The antidiabetic efficacy of this compound has been demonstrated in animal models of insulin resistance and type 2 diabetes. For instance, in obese Zucker rats, this compound has been shown to enhance insulin sensitivity. In vivo studies are crucial for establishing proof-of-concept and for determining the therapeutic window of a new drug candidate.

Clinical Trials

Information regarding the clinical development of this compound is limited in the public domain. Clinical trials for antidiabetic agents typically progress through Phase I (safety and pharmacokinetics in healthy volunteers), Phase II (dose-ranging and efficacy in patients), and Phase III (large-scale efficacy and safety studies).

Conclusion

This compound is a potent and selective PPARγ agonist with a chemical structure optimized for its interaction with the receptor. Its discovery and development are emblematic of the ongoing efforts to refine the therapeutic profile of the thiazolidinedione class of antidiabetic drugs. The synthetic and analytical methods described in this guide provide a framework for the production and characterization of this compound and similar molecules. Further research and clinical investigation are necessary to fully elucidate its therapeutic potential and safety profile in the management of type 2 diabetes.

References

- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Edaglitazone: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone (also known as BM 13.1258 and R-483) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor critically involved in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of compounds, this compound has been investigated for its potential as an antidiabetic agent due to its insulin-sensitizing effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental methodologies for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a thiazolidinedione head group, a central benzothiophene core, and a substituted oxazole tail. The specific arrangement of these moieties is crucial for its high-affinity binding to the PPARγ ligand-binding domain.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | [1] |

| Synonyms | BM-131258, R-483, Edaglitazona | [1][2] |

| CAS Number | 213411-83-7 | [2][3] |

| Molecular Formula | C24H20N2O4S2 | |

| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| InChIKey | HAAXAFNSRADSMK-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 464.56 g/mol | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for PPARγ. Its biological activity is primarily mediated through the activation of this nuclear receptor, leading to the regulation of gene expression involved in glucose and lipid metabolism, and thereby enhancing insulin sensitivity.

Potency and Selectivity

| Parameter | Value | Species | Assay Type | Reference(s) |

| PPARγ EC50 | 35.6 nM | - | Cofactor Recruitment | |

| PPARα EC50 | 1053 nM | - | Cofactor Recruitment |

Mechanism of Action: PPARγ Signaling Pathway

As a PPARγ agonist, this compound binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, lipid uptake, and insulin signaling, ultimately leading to improved insulin sensitivity.

References

- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | PPARγ | Tocris Bioscience [tocris.com]

- 3. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

Edaglitazone Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of edaglitazone, a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound has been investigated for its potential therapeutic effects, primarily in the context of type 2 diabetes, due to its role in enhancing insulin sensitivity.[1] This document details the mechanism of action, key experimental data, and the methodologies used to validate its primary molecular target.

Target Identification: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

The primary molecular target of this compound has been identified as the nuclear receptor PPARγ.[1] PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation.[2] this compound belongs to the thiazolidinedione (TZD) class of compounds, which are known to be potent PPARγ agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression leads to downstream effects on glucose and lipid homeostasis.

The binding of this compound to PPARγ induces a conformational change in the receptor, which facilitates the recruitment of coactivator proteins and the dissociation of corepressors. This coactivator complex is essential for the initiation of transcription of target genes.

Quantitative Data for Target Validation

The following tables summarize the key quantitative data that validate the interaction of this compound with its target, PPARγ.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | Human PPARγ | 35.6 nM | Cofactor Recruitment Assay | |

| EC50 | Human PPARα | 1053 nM | Cofactor Recruitment Assay |

Table 1: Potency and Selectivity of this compound. This table highlights the high potency of this compound for PPARγ and its selectivity over PPARα, another member of the PPAR family. The more than 29-fold selectivity for PPARγ is a key characteristic of this compound.

Experimental Protocols for Target Validation

The following sections detail the methodologies for key experiments used to identify and validate the interaction of this compound with PPARγ.

LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

This assay is a robust method for high-throughput screening of PPARγ ligands. It measures the ability of a test compound to displace a fluorescent tracer from the PPARγ ligand-binding domain (LBD).

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD. A fluorescent tracer, Fluormone™ Pan-PPAR Green, binds to the PPARγ-LBD. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescent tracer acceptor, producing a high FRET signal. A test compound that binds to the PPARγ-LBD will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing Tb-anti-GST antibody, GST-PPARγ-LBD, and Fluormone™ Pan-PPAR Green tracer)

-

Test compound (this compound)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare serial dilutions of the test compound (this compound).

-

Add the fluorescent tracer to the test compound dilutions in the microplate.

-

Add a pre-mixed solution of the GST-PPARγ-LBD and the Tb-anti-GST antibody to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) after a delayed excitation at 340 nm.

-

Calculate the 520/495 nm emission ratio.

-

Plot the emission ratio against the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Cofactor Recruitment Assay

This assay determines the functional consequence of ligand binding, i.e., whether the compound acts as an agonist or antagonist by measuring the recruitment of coactivator peptides to the PPARγ-LBD.

Principle: This assay also often utilizes TR-FRET. A ligand-bound PPARγ-LBD undergoes a conformational change that promotes its interaction with coactivator proteins. The assay measures the interaction between a tagged PPARγ-LBD and a fluorescently labeled coactivator peptide.

Materials:

-

GST- or other tagged-PPARγ-LBD

-

Fluorescently labeled coactivator peptide (e.g., containing an LXXLL motif)

-

Antibody against the LBD tag (e.g., Tb-anti-GST)

-

Test compound (this compound)

-

Assay buffer

-

Microplates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound, tagged PPARγ-LBD, and the fluorescently labeled coactivator peptide to the wells of a microplate.

-

Add the corresponding labeled antibody (e.g., Tb-anti-GST).

-

Incubate the plate to allow for complex formation.

-

Read the plate on a TR-FRET plate reader.

-

Calculate the FRET ratio, which is proportional to the amount of coactivator peptide recruited.

-

Plot the FRET ratio against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value for coactivator recruitment.

Adipocyte Differentiation Assay

This cell-based assay validates the biological activity of PPARγ agonists by measuring their ability to induce the differentiation of preadipocytes into mature adipocytes.

Principle: PPARγ is a master regulator of adipogenesis. Its activation by an agonist like this compound initiates a transcriptional cascade that leads to the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes, which are characterized by the accumulation of lipid droplets.

Materials:

-

3T3-L1 preadipocyte cell line

-

Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum)

-

Differentiation-inducing cocktail (e.g., insulin, dexamethasone, IBMX)

-

Test compound (this compound)

-

Oil Red O stain for lipid droplet visualization

-

Spectrophotometer for quantification

Protocol:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail containing the test compound (this compound) at various concentrations.

-

After a set period (e.g., 2-3 days), replace the differentiation medium with a maintenance medium containing insulin and the test compound.

-

Continue to culture for several days (e.g., 8-10 days in total) to allow for full differentiation, replacing the medium every 2-3 days.

-

Assess differentiation by:

-

Microscopy: Visualize the accumulation of lipid droplets within the cells.

-

Oil Red O Staining: Stain the lipid droplets with Oil Red O and quantify the staining by extracting the dye and measuring its absorbance.

-

-

Analyze the dose-dependent effect of this compound on adipocyte differentiation.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

An In-Depth Technical Guide to Edaglitazone Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it a subject of significant interest in the development of therapeutics for type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.

Core Signaling Pathway: PPARγ Activation

The primary mechanism of action of this compound is its direct binding to and activation of PPARγ. PPARγ exists as a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on this compound's PPARγ Agonist Activity

| Parameter | Value | Receptor | Assay |

| EC50 | 35.6 nM | Human PPARγ | Cofactor Recruitment Assay |

| EC50 | 1053 nM | Human PPARα | Cofactor Recruitment Assay |

Table 1: Potency and Selectivity of this compound.[1][2][3]

Downstream Effects on Target Genes

Activation of PPARγ by this compound leads to the transcriptional regulation of a suite of genes involved in insulin signaling, glucose uptake, and lipid metabolism.

Enhancement of Insulin Signaling and Glucose Uptake

This compound upregulates the expression of key proteins involved in the insulin signaling cascade and glucose transport.

-

Glucose Transporter Type 4 (GLUT4): TZDs have been shown to increase the expression of GLUT4, the primary insulin-responsive glucose transporter in adipose tissue and muscle. For instance, troglitazone treatment has been demonstrated to increase GLUT4 mRNA and protein levels in adipose tissue of OLETF rats by 1.5-fold.[4] Rosiglitazone has also been shown to dose-dependently augment GLUT4 expression in 3T3-L1 adipocytes.[5]

-

c-Cbl-associated protein (CAP): Thiazolidinediones increase the expression of CAP, a crucial signaling protein in the insulin pathway. This leads to enhanced insulin-stimulated tyrosine phosphorylation of c-Cbl.

Quantitative Data on TZD Effects on Gene Expression

| Gene | Drug | Cell/Tissue Type | Fold Change (mRNA) | Fold Change (Protein) |

| GLUT4 | Troglitazone | OLETF Rat Adipose Tissue | 1.5 | 1.5 |

| CAP | Troglitazone | 3T3-L1 Adipocytes | Increased | Increased |

Table 2: Effects of Thiazolidinediones on Key Target Gene Expression.

Modulation of Adipokine Secretion

This compound influences the secretion of adipokines, which are signaling molecules produced by adipose tissue that regulate systemic metabolism.

-

Adiponectin: TZDs are known to increase the secretion of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine. Pioglitazone has been shown to increase the secretion of high-molecular-weight adiponectin from human adipocytes. This effect appears to be depot-dependent, with a more pronounced response in subcutaneous adipose tissue compared to visceral adipose tissue.

-

Tumor Necrosis Factor-alpha (TNF-α): this compound and other TZDs can suppress the expression and release of the pro-inflammatory cytokine TNF-α, which is known to contribute to insulin resistance. Pioglitazone has been shown to reduce serum TNF-α concentrations and TNF-α mRNA expression in the adipose tissue of hypercholesterolemic rabbits.

Quantitative Data on TZD Effects on Adipokine Secretion

| Adipokine | Drug | Treatment | Effect |

| Adiponectin | Pioglitazone | 1-3 µM in vitro | Increased HMW isoform secretion |

| TNF-α | Pioglitazone | In vivo (rabbits) | Decreased serum concentration and adipose tissue mRNA |

Table 3: Effects of Thiazolidinediones on Adipokine Secretion.

Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

Beyond its metabolic effects, this compound exhibits anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. PPARγ activation can interfere with NF-κB signaling, leading to a reduction in inflammation. Thiazolidinediones like pioglitazone have been shown to reduce inflammation by inhibiting NF-κB.

Potential Off-Target Effects: GPR40

Some PPARγ agonists have been reported to interact with G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is involved in glucose-stimulated insulin secretion. While the clinical significance of this interaction for this compound is not fully elucidated, it represents a potential area for further investigation into its complete pharmacological profile.

Experimental Protocols

Adipocyte Differentiation and Treatment

Objective: To differentiate preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes for subsequent treatment with this compound.

Methodology:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

-

Two days post-confluency, induce differentiation by switching to DMEM with 10% FBS supplemented with a differentiation cocktail, which typically includes 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The inclusion of a PPARγ agonist like rosiglitazone (e.g., 2 µM) can enhance differentiation efficiency.

-

After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Replenish the medium every 2-3 days. Lipid droplet formation should be visible within 4-7 days, and cells are typically fully differentiated by day 8-12.

-

For treatment, replace the medium with fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.

Quantitative Western Blot for GLUT4 Expression

Objective: To quantify the protein expression of GLUT4 in adipocytes following this compound treatment.

Methodology:

-

Lyse treated and control adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GLUT4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Adiponectin and TNF-α Expression

Objective: To quantify the mRNA expression of adiponectin and TNF-α in adipocytes following this compound treatment.

Methodology:

-

Isolate total RNA from treated and control adipocytes using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform RT-qPCR using gene-specific primers for adiponectin, TNF-α, and a reference gene (e.g., 18S rRNA or GAPDH).

-

The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.

-

Run the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay for PPARγ Binding

Objective: To determine if this compound treatment enhances the binding of PPARγ to the PPREs of target genes.

Methodology:

-

Cross-link protein-DNA complexes in treated and control adipocytes with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific to PPARγ or a negative control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA (containing the PPRE of a gene of interest) in the immunoprecipitated samples by qPCR using primers flanking the PPRE.

-

Results are typically expressed as a percentage of input DNA.

Conclusion

This compound exerts its primary therapeutic effects by acting as a potent and selective PPARγ agonist. This activation initiates a cascade of transcriptional events that lead to improved insulin sensitivity, enhanced glucose uptake, and a favorable modulation of adipokine profiles. Furthermore, its anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, may contribute to its overall beneficial metabolic effects. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced signaling pathways of this compound and other PPARγ modulators. A thorough understanding of these molecular mechanisms is crucial for the continued development of targeted and effective therapies for metabolic diseases.

References

- 1. Differential regulation of adiponectin secretion from cultured human omental and subcutaneous adipocytes: effects of insulin and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | PPARγ | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy and Mechanism of Action of Edaglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone (also known as BM 13.1258 and R 483) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound's primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the transcription of a host of target genes. This guide provides an in-depth overview of the in vitro studies involving this compound, focusing on its core mechanism, experimental protocols for its characterization, and quantitative data reported in the literature.

Quantitative Data: Potency and Selectivity

This compound's primary in vitro characteristic is its high affinity and functional potency for PPARγ. The following table summarizes the key quantitative metrics for this compound's activity.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| Human PPARγ | Cofactor Recruitment | EC50 | 35.6 | [1] |

| Human PPARα | Cofactor Recruitment | EC50 | 1053 | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The data clearly demonstrates this compound's selectivity for PPARγ over PPARα, with approximately a 30-fold higher potency for the former. While extensive quantitative data on its downstream effects, such as IC50 values for cytokine inhibition or dose-response on specific gene expression, are not widely published, its potent PPARγ agonism is the primary driver of its biological activities.

Core Signaling Pathway: PPARγ Activation

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription.[1]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the activity of this compound.

PPARγ Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor and initiate gene transcription. A common method involves a GAL4-PPARγ ligand-binding domain (LBD) fusion protein and a luciferase reporter gene.

Principle: The assay utilizes cells co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ LBD, and another containing a reporter gene (e.g., firefly luciferase) downstream of a GAL4 upstream activation sequence (UAS). When this compound binds to the PPARγ LBD, the fusion protein activates the transcription of the luciferase gene. The resulting luminescence is proportional to the level of PPARγ activation.

Methodology:

-

Cell Culture: HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates.

-

Transfection: Cells are transiently transfected with plasmids expressing the GAL4-PPARγ-LBD fusion protein, a luciferase reporter under the control of a GAL4-responsive promoter, and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for 18-24 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 value.[2]

References

Preclinical Data for Edaglitazone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone (BM 13.1258, R 483) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor critically involved in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of insulin sensitizers, this compound has been investigated for its potential as an antidiabetic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, covering its mechanism of action, in vitro and in vivo pharmacology, and what is known about its pharmacokinetic and toxicological profiles. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Introduction

Thiazolidinediones have been a cornerstone in the management of type 2 diabetes mellitus due to their ability to improve insulin sensitivity. This compound emerged as a promising candidate within this class, demonstrating high affinity and selectivity for PPARγ. Activation of PPARγ by agonists like this compound modulates the transcription of a suite of genes involved in glucose and lipid homeostasis, adipocyte differentiation, and inflammation. This guide synthesizes the preclinical findings that characterize the pharmacological and safety profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of PPARγ. Upon binding to PPARγ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade is central to the therapeutic effects of TZDs.

Signaling Pathway

Figure 1: this compound-mediated PPARγ signaling pathway.

In Vitro Pharmacology

Receptor Binding and Activation

This compound is characterized as a potent and selective PPARγ agonist. In vitro studies have quantified its activity and selectivity against different PPAR subtypes.

Table 1: In Vitro Activity of this compound on PPAR Subtypes

| Assay Type | Receptor | EC50 (nM) | Reference |

| Cofactor Recruitment | PPARγ | 35.6 | |

| Cofactor Recruitment | PPARα | 1053 |

EC50: Half-maximal effective concentration

Cellular Effects

In isolated tissues, this compound has been shown to directly impact glucose metabolism.

Table 2: Effects of this compound on Glucose Metabolism in Isolated Rat Soleus Muscle

| Parameter | Condition | Concentration (µM) | Observation |

| [3H]2-deoxyglucose transport | Basal | 1, 5, 25 | Increased |

| [3H]2-deoxyglucose transport | Insulin-stimulated | 1, 5, 25 | Increased |

| Glycogen synthesis | Insulin-stimulated | 1, 5, 25 | Increased |

Data derived from qualitative descriptions in the literature. Specific quantitative values were not available.

Antiplatelet Activity

This compound has demonstrated antiplatelet effects in vitro, a property that may confer cardiovascular benefits.

Table 3: In Vitro Antiplatelet Effects of this compound

| Assay | Concentration | Observation |

| Collagen-induced platelet aggregation | 3-16 µM | Inhibition |

| Intraplatelet cAMP levels | Concentration-dependent | Increase |

| Collagen-induced PPARγ secretion | Not specified | Prevention |

Data derived from qualitative descriptions in the literature. Specific quantitative values were not available.

Experimental Protocols

3.4.1. PPARγ Cofactor Recruitment Assay (General Protocol)

A common method to assess the activity of PPARγ agonists is a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Figure 2: Workflow for a PPARγ cofactor recruitment assay.

-

Principle: This assay measures the ability of a ligand to promote the interaction between the PPARγ ligand-binding domain (LBD) and a cofactor peptide.

-

Reagents:

-

Recombinant PPARγ-LBD, often tagged with Glutathione S-transferase (GST) and linked to a donor fluorophore (e.g., Europium cryptate).

-

A synthetic biotinylated peptide representing the receptor-binding motif of a PPARγ coactivator (e.g., SRC-1), linked to an acceptor fluorophore (e.g., XL665).

-

This compound at various concentrations.

-

-

Procedure:

-

The GST-PPARγ-LBD and the biotinylated cofactor peptide are incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The mixture is incubated to allow for binding and complex formation.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

-

-

Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The data are then plotted as a function of the logarithm of the this compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacology

Insulin Sensitization in Obese Rats

Preclinical studies in animal models of obesity and insulin resistance have been crucial in demonstrating the therapeutic potential of this compound.

Table 4: In Vivo Efficacy of this compound in Obese Rats

| Animal Model | Treatment | Duration | Key Findings |

| Obese Rats | This compound | Not specified | Enhanced insulin sensitivity |

| Lean Rats | This compound | Not specified | No significant effect on insulin sensitivity |

Note: Specific quantitative data on the degree of insulin sensitivity enhancement (e.g., changes in glucose infusion rate during a euglycemic clamp) are not publicly available.

Experimental Protocols

4.2.1. Euglycemic-Hyperinsulinemic Clamp in Rats (General Protocol)

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Figure 3: Experimental workflow for a euglycemic-hyperinsulinemic clamp study.

-

Animal Model: Typically, rodent models of insulin resistance such as the Zucker fatty rat or the db/db mouse are used.

-

Procedure:

-

Rats are surgically implanted with catheters for infusion and blood sampling and allowed to recover.

-

Following a fasting period, a continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemic condition.

-

Blood glucose is monitored at frequent intervals, and a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.

-

-

Endpoint: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

Treatment Groups: Animals would be treated with either vehicle or this compound for a specified period before the clamp study.

Pharmacokinetics (ADME)

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental for its development. While this compound is described as orally bioavailable, detailed preclinical pharmacokinetic data in common species like rats, dogs, or monkeys are not publicly available.

Table 5: Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | - | - | - | - | - | - |

| Rat | IV | - | - | - | - | - | - |

| Dog | Oral | - | - | - | - | - | - |

| Dog | IV | - | - | - | - | - | - |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Toxicology

Preclinical safety and toxicology studies are essential to identify potential adverse effects and to establish a safe dose range for clinical trials. There is a lack of publicly available, specific preclinical toxicology data for this compound. For thiazolidinediones as a class, known toxicities observed in preclinical studies and in some cases, clinically, include fluid retention, weight gain, and effects on bone metabolism.

Table 6: Summary of Preclinical Toxicology Studies for this compound (Data Not Available)

| Study Type | Species | Duration | Key Findings (e.g., NOAEL, Target Organs) |

| Acute Toxicity | Rat, Mouse | Single Dose | - |

| Repeated-Dose Toxicity | Rat, Dog | 28-day, 90-day | - |

| Genotoxicity | In vitro, In vivo | - | - |

| Carcinogenicity | Rat, Mouse | 2 years | - |

| Reproductive Toxicology | Rat, Rabbit | - | - |

| Safety Pharmacology | Various | - | (Cardiovascular, Respiratory, CNS) |

NOAEL: No-Observed-Adverse-Effect Level

Discussion and Future Directions

The available preclinical data indicate that this compound is a potent and selective PPARγ agonist with demonstrated in vitro and in vivo activity consistent with an insulin-sensitizing agent. Its effects on glucose metabolism in isolated muscle and its antiplatelet activity suggest a multifaceted pharmacological profile.

However, a significant gap exists in the publicly available quantitative data, particularly concerning in vivo dose-response relationships in various disease models, a comprehensive pharmacokinetic profile across different preclinical species, and a detailed toxicology assessment. For a complete understanding of this compound's potential and for guiding further drug development, these data are critical. Future research and publication of these key preclinical studies would be invaluable to the scientific community.

Conclusion

This compound exhibits the hallmark characteristics of a potent and selective PPARγ agonist. While the foundational in vitro and qualitative in vivo data are promising, the lack of comprehensive, quantitative preclinical data on its efficacy, pharmacokinetics, and toxicology limits a full assessment of its therapeutic potential and safety profile. This guide serves as a summary of the current knowledge and highlights the areas where further information is required for a complete preclinical evaluation.

Therapeutic Potential of Edaglitazone for Nonalcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved therapies, there is a significant unmet medical need. Edaglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, presents a promising therapeutic avenue. This technical guide explores the therapeutic potential of this compound for NASH by examining the well-established mechanism of action of PPARγ agonists, extensive data from preclinical and clinical studies of similar compounds in its class, and the detailed experimental protocols relevant to NASH drug development. While direct clinical data for this compound in NASH is limited, the robust evidence for the glitazone class provides a strong rationale for its investigation.

Introduction: The Challenge of NASH and the Role of PPARγ

Nonalcoholic steatohepatitis (NASH) is a growing global health crisis, closely linked to the epidemics of obesity and type 2 diabetes.[1] Its pathogenesis is complex, involving insulin resistance, lipotoxicity, oxidative stress, and inflammation.[2] Insulin resistance is a key driver, leading to increased free fatty acid (FFA) influx to the liver from adipose tissue, thereby promoting steatosis.[3] This excess hepatic fat can trigger lipotoxicity, leading to cellular stress, inflammation, and the activation of fibrogenic pathways.[1]

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor highly expressed in adipose tissue that plays a critical role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1] Agonism of PPARγ by thiazolidinediones (TZDs), such as this compound, improves insulin sensitivity, promotes the storage of fatty acids in subcutaneous adipose tissue, and reduces the flux of FFAs to the liver. This mechanism directly targets the core pathophysiological drivers of NASH.

This compound is a potent and selective PPARγ agonist, with an EC50 value of 35.6 nM for PPARγ, demonstrating high selectivity over PPARα (EC50 of 1053 nM). This selectivity is crucial as it minimizes off-target effects while maximizing the therapeutic benefits associated with PPARγ activation.

Mechanism of Action of this compound in NASH

The therapeutic rationale for this compound in NASH is centered on its function as a PPARγ agonist. Activation of PPARγ initiates a cascade of events that collectively ameliorate the key features of NASH.

-

Improved Insulin Sensitivity: this compound enhances the sensitivity of peripheral tissues (adipose tissue, muscle) to insulin. This leads to reduced lipolysis in adipose tissue, decreasing the delivery of FFAs to the liver.

-

Adipose Tissue Remodeling: PPARγ activation promotes the differentiation of small, insulin-sensitive adipocytes. This results in a healthier adipose tissue phenotype, capable of safely storing lipids and reducing ectopic fat deposition in the liver and muscle.

-

Modulation of Adipokines: Glitazones have been shown to increase the secretion of adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-fibrotic properties. Conversely, they can decrease the levels of inflammatory cytokines like TNF-α.

-

Direct Hepatic Effects: While primarily acting on adipose tissue, PPARγ is also expressed in the liver. Its activation can influence hepatic lipid metabolism and reduce inflammatory responses within the liver. Pioglitazone, a similar compound, has been shown to reduce hepatic expression of pro-inflammatory and pro-fibrotic genes like TGF-β and TIMP-1.

Signaling Pathway

Preclinical Evidence (Based on the Glitazone Class)

While specific preclinical data for this compound in NASH models are not extensively published, numerous studies using other glitazones, particularly Pioglitazone, have demonstrated significant efficacy. These studies provide a strong foundation for the expected effects of this compound.

In a high-fat diet-induced animal model of NASH, Pioglitazone treatment reduced hepatic steatosis, inflammation, and fibrosis. Specifically, it was shown to lower the mRNA levels of key fibrotic markers such as collagen type Iα1 (Col1a1), tissue inhibitor of metalloproteinases 1 (Timp1), and transforming growth factor-β (Tgf-β). Another study in C57BL/6 mice fed a high-fat diet showed that Pioglitazone could reduce steatosis and inflammatory changes, which was associated with decreased expression of platelet-derived growth factor (PDGF) and TIMP-2.

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| Liver Weight | Pemt(-/-) Mice (HFD) | Pioglitazone | Vehicle | 35% reduction | |

| Plasma ALT | Pemt(-/-) Mice (HFD) | Pioglitazone | Vehicle | 57% reduction | |

| Hepatic Steatosis | C57BL/6J Mice (DIO) | Pioglitazone (25mg/kg/d) | Vehicle | Aggravated steatosis | |

| Hepatic Triglycerides | C57BL/6J Mice (DIO) | Pioglitazone (25mg/kg/d) | Vehicle | Increased from 29.2 to 81.8 mg/g | |

| Hepatic Fibrosis | Pemt(-/-) Mice (HFD) | Pioglitazone | Vehicle | Reduced Sirius Red staining | |

| Col1a1 mRNA | Pemt(-/-) Mice (HFD) | Pioglitazone | Vehicle | Significantly lowered | |

| TIMP-1 mRNA | Pemt(-/-) Mice (HFD) | Pioglitazone | Vehicle | Significantly lowered | |

| PDGF Protein | C57BL/6 Mice (HFD) | Pioglitazone | Vehicle | Significantly decreased | |

| TIMP-2 Protein | C57BL/6 Mice (HFD) | Pioglitazone | Vehicle | Significantly decreased |

Note: Some studies in diet-induced obesity models have shown that Pioglitazone can exacerbate hepatic steatosis despite improving systemic insulin resistance, highlighting the complexity of its effects and the importance of model selection.

Experimental Workflow

Clinical Evidence (Based on the Glitazone Class)

There are no dedicated large-scale clinical trials published for this compound in NASH. However, extensive clinical research on Pioglitazone provides compelling evidence for the potential efficacy of this drug class.

Multiple randomized controlled trials (RCTs) have demonstrated that Pioglitazone improves liver histology in patients with NASH, both with and without type 2 diabetes. A meta-analysis of four RCTs showed that thiazolidinediones were significantly better than placebo at improving hepatocyte ballooning, lobular inflammation, and steatosis. When analyzed alone, Pioglitazone also showed a statistically significant improvement in fibrosis.

In a study of NASH patients with prediabetes or type 2 diabetes, 51% of patients treated with Pioglitazone had resolution of NASH, and 58% achieved the primary outcome of a ≥2-point reduction in the NAFLD Activity Score (NAS) without worsening of fibrosis.

| Endpoint | Study Population | Pioglitazone Group | Placebo Group | Outcome (Odds Ratio or % Difference) | Reference |

| NAS Improvement (≥2 pts) | NASH w/ T2DM or Prediabetes | 58% of patients | 17% of patients | Treatment Difference: 41% | |

| NASH Resolution | NASH w/ T2DM or Prediabetes | 51% of patients | 19% of patients | Treatment Difference: 32% | |

| Fibrosis Improvement (≥1 stage) | Meta-analysis | Improved | No Change | OR: 1.68 (95% CI, 1.02-2.77) | |

| Hepatocyte Ballooning | Meta-analysis | Improved | No Change | OR: 2.11 (95% CI, 1.33-3.36) | |

| Lobular Inflammation | Meta-analysis | Improved | No Change | OR: 2.58 (95% CI, 1.68-3.97) | |

| Steatosis Improvement | Meta-analysis | Improved | No Change | OR: 3.39 (95% CI, 2.19-5.25) | |

| Intrahepatic Triglycerides | NASH w/ T2DM | -11% reduction | - | - | |

| Plasma ALT | NASH w/ T2DM | -50 U/L reduction | - | - |

Clinical Trial Workflow

Key Experimental Protocols

Preclinical Models of NASH

The selection of an appropriate animal model is critical for evaluating the efficacy of a therapeutic agent for NASH.

-

Diet-Induced Models: These are the most common and aim to replicate the metabolic insults seen in humans.

-

High-Fat Diet (HFD): Often supplemented with high cholesterol and/or fructose/sucrose in the drinking water. These diets induce obesity, insulin resistance, and steatosis. The progression to inflammation and fibrosis can be slow.

-

Methionine and Choline Deficient (MCD) Diet: This model rapidly induces steatohepatitis and fibrosis but is not associated with obesity or insulin resistance, making it less metabolically relevant to human NASH.

-

-

Genetic Models: These models often involve mutations in genes related to metabolism.

-

ob/ob or db/db mice: These mice have defects in the leptin signaling pathway and develop obesity, insulin resistance, and steatosis.

-

Pemt(-/-) mice: Mice lacking the PEMT enzyme develop NASH and fibrosis when challenged with a high-fat diet.

-

Histological Assessment of NASH

Liver biopsy remains the gold standard for diagnosing NASH and assessing therapeutic efficacy in clinical trials.

-

NASH Clinical Research Network (CRN) Scoring System: This is the most widely used semi-quantitative system.

-

NAFLD Activity Score (NAS): The unweighted sum of scores for steatosis, lobular inflammation, and hepatocyte ballooning. A score ≥4 is often used for entry into clinical trials.

-

Steatosis: Scored 0-3 based on the percentage of hepatocytes containing fat droplets.

-

Lobular Inflammation: Scored 0-3 based on the number of inflammatory foci per 200x field.

-

Hepatocyte Ballooning: Scored 0-2 based on the presence and prominence of ballooned cells.

-

-

Fibrosis Staging: Scored separately on a scale of 0-4.

-

Stage 0: No fibrosis.

-

Stage 1: Perisinusoidal or periportal fibrosis.

-

Stage 2: Perisinusoidal and portal/periportal fibrosis.

-

Stage 3: Bridging fibrosis.

-

Stage 4: Cirrhosis.

-

-

Conclusion and Future Directions

This compound, as a potent and selective PPARγ agonist, holds significant therapeutic potential for the treatment of NASH. The well-defined mechanism of action, targeting insulin resistance and adipose tissue dysfunction, addresses the fundamental drivers of the disease. While direct evidence for this compound in NASH is sparse, the substantial body of positive preclinical and clinical data for the glitazone class, particularly Pioglitazone, provides a strong rationale for its further development.

Future research should focus on conducting well-designed preclinical studies with this compound in metabolically relevant animal models of NASH to confirm its efficacy on hepatic steatosis, inflammation, and fibrosis. Subsequently, randomized, placebo-controlled clinical trials will be necessary to establish its safety and efficacy in patients with biopsy-proven NASH. Key considerations for clinical development will include optimizing dosage, monitoring for potential side effects associated with the TZD class (e.g., weight gain, fluid retention), and identifying patient populations most likely to respond to therapy. Given the multi-faceted nature of NASH, this compound may also be a prime candidate for combination therapies with agents targeting different pathogenic pathways.

References

- 1. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone attenuates hepatic inflammation and fibrosis in phosphatidylethanolamine N-methyltransferase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Edaglitazone: A Technical Guide to a Potent PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaglitazone (BM 13.1258) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3][4] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it a compound of significant interest for the development of therapeutics for type 2 diabetes and other metabolic disorders.[5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its core signaling pathways and experimental workflows.

Mechanism of Action: PPARγ Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This compound, as a PPARγ agonist, binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of genes involved in glucose and lipid homeostasis. This activation in adipose tissue leads to enhanced insulin sensitivity, adipocyte differentiation, and the regulation of adipocytokines.

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of molecular events leading to the regulation of target gene expression. This process is crucial for its therapeutic effects.

Quantitative Data Presentation

The potency and binding affinity of this compound have been characterized in various assays, often in comparison to other well-known PPARγ agonists like rosiglitazone and pioglitazone.

Table 1: In Vitro Potency and Binding Affinity of PPARγ Agonists

| Compound | Assay Type | Target | Value | Reference |

| This compound | Cofactor Recruitment | Human PPARγ | EC50 = 35.6 nM | |

| This compound | Cofactor Recruitment | Human PPARα | EC50 = 1053 nM | |

| Rosiglitazone | Ligand Binding | Human PPARγ | Kd ≈ 40 nM | |

| Rosiglitazone | Functional Assay | Human PPARγ | EC50 = 60 nM | |

| Pioglitazone | Functional Assay | Human PPARγ | EC50 = 0.69 µM (690 nM) | |

| Pioglitazone | Functional Assay | Mouse PPARγ | EC50 = 0.99 µM (990 nM) |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of PPARγ agonists. Below are synthesized protocols for key experiments based on established methods.

TR-FRET Competitive Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a fluorescent tracer from the PPARγ ligand-binding domain (LBD).

Objective: To determine the inhibitory constant (Ki) of this compound for PPARγ.

Materials:

-

Human PPARγ-LBD tagged with Glutathione S-transferase (GST)

-

Terbium-labeled anti-GST antibody (Donor fluorophore)

-

Fluormone™ Pan-PPAR Green (Tracer/Acceptor fluorophore)

-

Test compound (this compound) and reference compound (Rosiglitazone)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM Li2SO4, 10% glycerol, 0.01% Triton X-100)

-

Black, low-volume 384-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and rosiglitazone in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reagent Preparation:

-

Dilute the PPARγ-LBD (GST-tagged) and Terbium-anti-GST antibody in Assay Buffer.

-

Dilute the Fluormone™ Pan-PPAR Green tracer in Assay Buffer.

-

-

Assay Assembly:

-

Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

-

Add 10 µL of the PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

-

Add 5 µL of the diluted tracer to all wells.

-

The final volume in each well should be 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader.

-

Excite at ~340 nm and measure emission at 495 nm (Terbium emission) and 520 nm (FRET signal).

-

Use a delay time of 50-100 µs to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd of Tracer).

-

Adipocyte Differentiation Assay

This cell-based assay evaluates the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.

Objective: To assess the adipogenic activity of this compound in 3T3-L1 cells.

Materials:

-

3T3-L1 murine preadipocyte cell line

-

Growth Medium (DMEM with 10% Calf Serum)

-

Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

-

Maintenance Medium (DMEM with 10% FBS, 10 µg/mL Insulin)

-

This compound and Rosiglitazone (positive control)

-

Oil Red O staining solution

-

10% Formalin, Isopropanol

Procedure:

-

Cell Culture: Culture 3T3-L1 cells in Growth Medium until they reach confluence in a multi-well plate.

-

Induction of Differentiation (Day 0):

-

Two days post-confluence, replace the Growth Medium with Differentiation Medium.

-

Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or rosiglitazone (e.g., 1 µM) to the respective wells. Include a vehicle control (DMSO).

-

-

Maturation (Day 2 onwards):

-

After 2-3 days, replace the Differentiation Medium with Maintenance Medium containing the respective compounds.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.

-

-

Staining for Lipid Accumulation (Day 7-9):

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% Formalin for at least 1 hour.

-

Wash with water and stain with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

-

-

Quantification:

-

Wash excess stain with water.

-

Visually inspect and capture images using a microscope.

-

For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm.

-

In Vivo Efficacy Models

The therapeutic potential of this compound is typically evaluated in animal models of obesity and insulin resistance, such as the obese Zucker (fa/fa) rat.

Obese Zucker Rat Model

The obese Zucker rat has a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance, making it a relevant model for studying anti-diabetic compounds.

Objective: To evaluate the effect of this compound on insulin sensitivity and glucose metabolism in an in vivo model of obesity.

Experimental Design:

-

Animals: Male obese Zucker (fa/fa) rats and their lean littermates (Fa/?) as controls.

-

Acclimation: House animals under standard conditions for at least one week before the study.

-

Treatment Groups:

-

Lean Control + Vehicle

-

Obese Control + Vehicle

-

Obese + this compound (e.g., 3-10 mg/kg/day)

-

-

Administration: Administer this compound or vehicle daily via oral gavage for a period of 2-4 weeks.

-

Monitoring: Monitor body weight, food intake, and water consumption regularly.

-

Endpoints and Biomarkers:

-

Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT at the end of the treatment period to assess glucose disposal.

-

Blood Chemistry: Collect blood samples to measure plasma glucose, insulin, triglycerides, and free fatty acids.

-

Tissue Analysis: At the end of the study, collect tissues such as adipose, liver, and skeletal muscle. Analyze gene expression of PPARγ targets (e.g., Adiponectin, GLUT4) via qPCR.

-

Conclusion

This compound is a high-potency, selective PPARγ agonist with demonstrated efficacy in preclinical models of insulin resistance. The experimental frameworks provided in this guide offer robust methods for the characterization and evaluation of this compound and similar compounds. The quantitative data underscores its selectivity for PPARγ over PPARα, which is a desirable characteristic for minimizing potential side effects. Further research and clinical development will continue to define the therapeutic role of this compound in managing metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Study of the interactions between this compound and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. This compound | PPARγ | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Pharmacokinetics of Edaglitazone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative pharmacokinetic data for Edaglitazone in animal models is limited. This guide summarizes the available information on this compound and provides pharmacokinetic data for other well-studied thiazolidinediones (TZDs), also known as "glitazones," for comparative context. This information is intended to provide a general understanding of the expected pharmacokinetic profile of this class of compounds.

Introduction to this compound

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] As a member of the thiazolidinedione (TZD) class of drugs, it plays a significant role in the regulation of lipid metabolism, inflammation, and cardiovascular diseases.[2] this compound is over 100 times more potent as a PPARγ agonist than Ciglitazone.[3] It is known to be orally bioavailable and enhances insulin sensitivity in obese rats.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This guide provides an in-depth overview of the known characteristics of this compound and the pharmacokinetics of related compounds in various animal models.

Pharmacokinetics of Thiazolidinediones in Animal Models

Due to the scarcity of specific pharmacokinetic data for this compound, this section presents data from other well-researched glitazones: Pioglitazone and Rosiglitazone. This comparative data can offer insights into the potential pharmacokinetic profile of this compound.